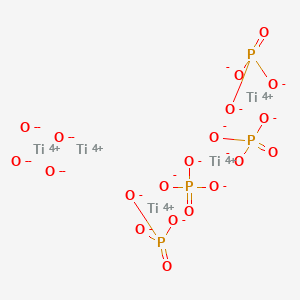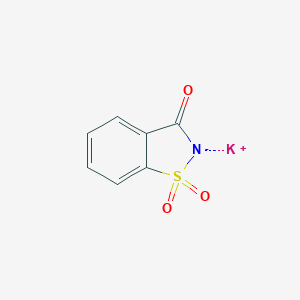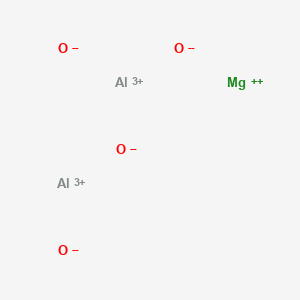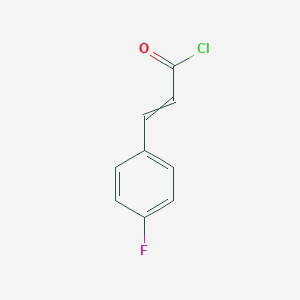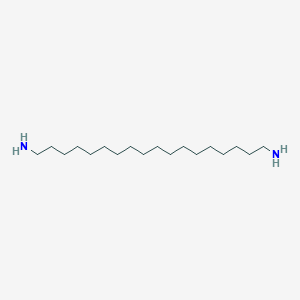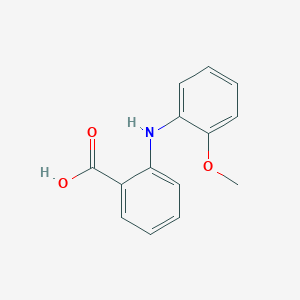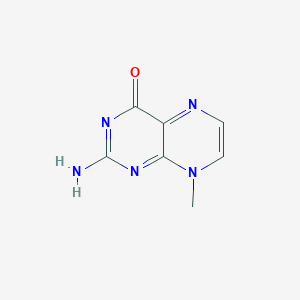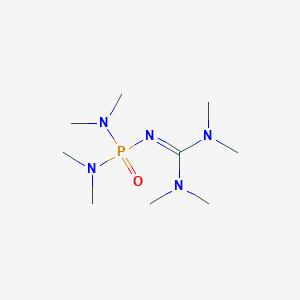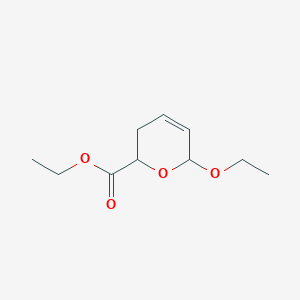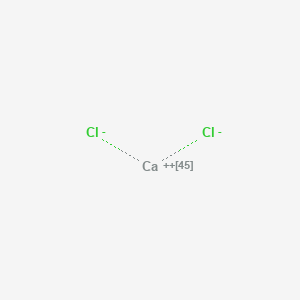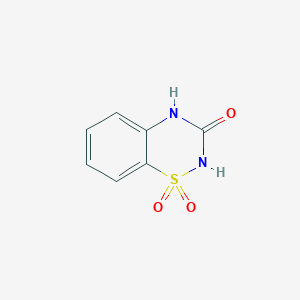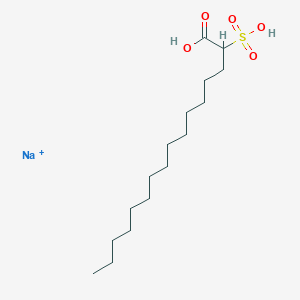
Sodium hydrogen sulphonatopalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen sulphonatopalmitate, also known as SPS, is a synthetic anionic surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized by the reaction of palmitic acid and sodium hydrogensulfite. SPS is widely used in various fields of research due to its unique properties, such as its ability to solubilize hydrophobic molecules and its high stability in different conditions.
Wirkmechanismus
The mechanism of action of Sodium hydrogen sulphonatopalmitate is based on its ability to solubilize hydrophobic molecules. Sodium hydrogen sulphonatopalmitate molecules have a hydrophobic tail and a hydrophilic head, which allows them to form micelles in aqueous solutions. The hydrophobic tails of Sodium hydrogen sulphonatopalmitate molecules surround the hydrophobic molecules, while the hydrophilic heads remain in the aqueous phase. This results in the formation of a stable complex, which enhances the solubility and bioavailability of hydrophobic molecules.
Biochemische Und Physiologische Effekte
Sodium hydrogen sulphonatopalmitate has been shown to have various biochemical and physiological effects. It has been reported to enhance the stability and bioavailability of drugs, proteins, and other hydrophobic molecules. Sodium hydrogen sulphonatopalmitate has also been shown to enhance the growth of cells in cell culture media. Additionally, Sodium hydrogen sulphonatopalmitate has been reported to have antimicrobial properties, which make it useful in various formulations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Sodium hydrogen sulphonatopalmitate is its ability to solubilize hydrophobic molecules, which makes it useful in various formulations. It is also highly stable in different conditions, which makes it suitable for use in different fields of research. However, Sodium hydrogen sulphonatopalmitate has some limitations, such as its potential toxicity and its interference with some analytical techniques.
Zukünftige Richtungen
There are several future directions for the use of Sodium hydrogen sulphonatopalmitate in scientific research. One of the future directions is the development of new formulations that use Sodium hydrogen sulphonatopalmitate as a solubilizing agent for hydrophobic molecules. Another future direction is the use of Sodium hydrogen sulphonatopalmitate in the development of new drug delivery systems. Additionally, there is a need for further research to investigate the potential toxicity and environmental impact of Sodium hydrogen sulphonatopalmitate.
Synthesemethoden
Sodium hydrogen sulphonatopalmitate is synthesized by the reaction of palmitic acid and sodium hydrogensulfite. The reaction takes place in an aqueous solution under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, resulting in the formation of Sodium hydrogen sulphonatopalmitate. The purity of the final product is determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen sulphonatopalmitate is widely used in various fields of scientific research, including pharmaceuticals, biotechnology, and cosmetics. It is used as a solubilizing agent for hydrophobic molecules, such as drugs and proteins. Sodium hydrogen sulphonatopalmitate is also used as an emulsifying agent in various formulations to improve stability and bioavailability. Additionally, Sodium hydrogen sulphonatopalmitate is used in cell culture media to enhance the growth of cells.
Eigenschaften
CAS-Nummer |
10538-20-2 |
|---|---|
Produktname |
Sodium hydrogen sulphonatopalmitate |
Molekularformel |
C16H32NaO5S+ |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
sodium;2-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);/q;+1 |
InChI-Schlüssel |
WWJAQYAUWBSHAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
10538-20-2 |
Synonyme |
sodium hydrogen sulphonatopalmitate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



